Cefoselis

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

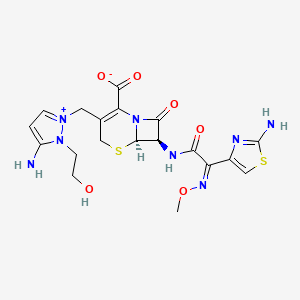

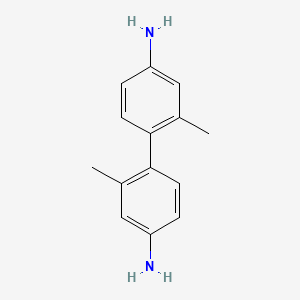

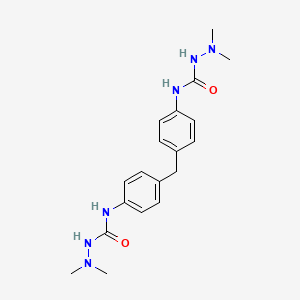

Cefoselis is a fourth-generation cephalosporin, a class of β-lactam antibiotics. It is extensively used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. This compound is particularly effective in treating respiratory and urinary tract infections .

Wissenschaftliche Forschungsanwendungen

Cefoselis hat ein breites antimikrobielles Wirkungsspektrum gegen gramnegative Bakterien, einschließlich Pseudomonas aeruginosa. Es wird in klinischen Umgebungen zur Behandlung von Infektionen eingesetzt, die durch multiresistente Erreger verursacht werden. Die Forschung hat seine Wirksamkeit bei der Behandlung von Atemwegs- und Harnwegsinfektionen gezeigt .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an spezifische Penicillin-bindende Proteine bindet, die sich in der bakteriellen Zellwand befinden. Diese Bindung hemmt das dritte und letzte Stadium der Synthese der bakteriellen Zellwand, was zu Zelllyse und -tod führt .

Ähnliche Verbindungen:

- Cefepim

- Cefpirom

- Cefquinom

Vergleich: this compound ist aufgrund seiner erhöhten Resistenz gegen β-Lactamase einzigartig, wodurch es im Vergleich zu anderen Cephalosporinen gegen ein breiteres Spektrum von Bakterien wirksam ist. Seine Struktur, die einen 1-Hydroxyethyl-5-Aminopyrazol-Rest enthält, trägt zu seiner Stabilität und Wirksamkeit bei .

Wirkmechanismus

Target of Action

Cefoselis, a fourth-generation cephalosporin, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, playing a significant role in maintaining the structural integrity of the bacterial cell .

Mode of Action

This compound, like other β-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer forming the bacterial cell wall . This disruption is achieved by binding to PBPs, inhibiting their function and leading to the breakdown of the cell wall . The structure of this compound enhances its resistance to many β-lactamases, including AmpC , making it effective against a broad spectrum of Gram-negative bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, an essential step in cell wall synthesis . This inhibition leads to a weakened cell wall, causing the bacterial cell to lyse and die .

Result of Action

This compound exhibits good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, MSSA, and is also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus . It shows poor activity against esbl-producing strains of these organisms .

Action Environment

The efficacy of this compound can be influenced by various environmental factors, such as the presence of β-lactamases in the bacterial environment . For instance, this compound shows poor activity against bacteria producing extended-spectrum β-lactamases (ESBLs) . It’s also worth noting that the susceptibility rates of this compound can vary across different geographical locations and bacterial strains .

Biochemische Analyse

Biochemical Properties

Cefoselis is a semisynthetic, fourth-generation cephalosporin belonging to the β-lactam class of antibacterial compounds . It has a broad spectrum of antimicrobial activity against Gram-negative bacteria due to its resistance to many β-lactamases, including AmpC . It also has an affinity for penicillin-binding-protein 20 that MRSA specifically possesses .

Cellular Effects

This compound has shown good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, MSSA, and was also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus . It has been found effective at treating respiratory and urinary tract infections .

Molecular Mechanism

Like other β-lactam antibiotics, this compound disrupts the synthesis of the peptidoglycan layer forming the bacterial cell wall . This disruption inhibits bacterial growth, leading to the death of the bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown good activity against various bacterial pathogens collected from multiple hospitals across China

Metabolic Pathways

As a cephalosporin, it is likely to be involved in pathways related to bacterial cell wall synthesis .

Transport and Distribution

This compound might penetrate the blood-brain barrier or be discharged by a certain transport system

Subcellular Localization

As a β-lactam antibiotic, it is likely to exert its effects primarily in the periplasmic space of bacteria, where it disrupts cell wall synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cefoselis is synthesized through a series of chemical reactions involving the cephem ring.

Industrial Production Methods: The industrial production of this compound involves the preparation of its sulfate form. One method includes dissolving the raw material of this compound in a suitable solvent, followed by crystallization and drying to obtain sterile powder .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cefoselis durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Oxidation und Photolyse. Der Abbau von this compound-Sulfat in wässrigen Lösungen folgt einer Pseudo-Erster-Ordnung-Reaktion. Allgemeine Säure-Base-Hydrolyse wird in Phosphat- und Acetatpuffern beobachtet .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Salzsäure, Natriumhydroxid und Boratpuffer.

Oxidation: Beinhaltet die Exposition gegenüber Oxidationsmitteln.

Photolyse: Exposition gegenüber Licht.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Abbauprodukte, die mit stabilitätsanzeigenden Methoden identifiziert und quantifiziert werden .

Vergleich Mit ähnlichen Verbindungen

- Cefepime

- Cefpirome

- Cefquinome

Comparison: Cefoselis is unique due to its enhanced resistance to β-lactamases, which makes it effective against a broader range of bacteria compared to other cephalosporins. Its structure, which includes a 1-hydroxyethyl-5-aminopyrazole moiety, contributes to its stability and efficacy .

Eigenschaften

CAS-Nummer |

122841-10-5 |

|---|---|

Molekularformel |

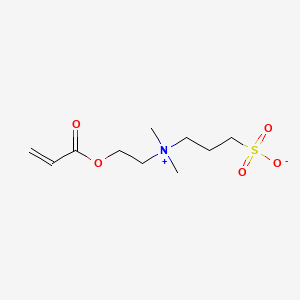

C19H22N8O6S2 |

Molekulargewicht |

522.6 g/mol |

IUPAC-Name |

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12+/t13-,17-/m1/s1 |

InChI-Schlüssel |

BHXLLRXDAYEMPP-AKZFGVKSSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |

Isomerische SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |

Kanonische SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |

| 122841-10-5 | |

Synonyme |

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

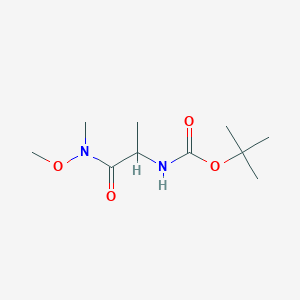

![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)

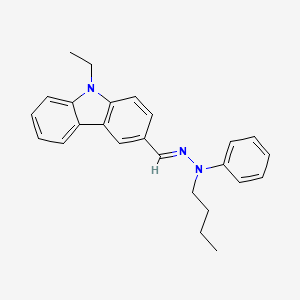

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)